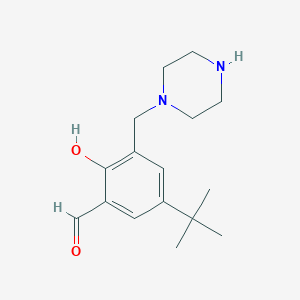
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxy group, and a piperazinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde core can be reduced to benzyl alcohol derivatives.
Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted benzaldehydes, benzyl alcohols, and piperazine derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets. The hydroxy and piperazinylmethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted benzaldehydes and piperazine derivatives, such as:
- Benzaldehyde, 4-hydroxy-3-methoxy-
- Benzaldehyde, 3,4-dimethoxy-
- Piperazine, 1-(2-hydroxyethyl)-4-methyl-
Uniqueness
The uniqueness of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, hydroxy, and piperazinylmethyl groups provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
919109-49-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
5-tert-butyl-2-hydroxy-3-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)14-8-12(15(20)13(9-14)11-19)10-18-6-4-17-5-7-18/h8-9,11,17,20H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
FTWVZAOQPDWNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




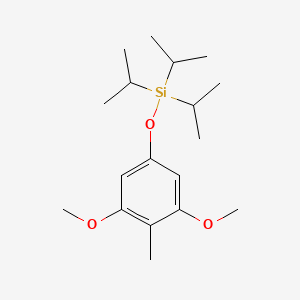


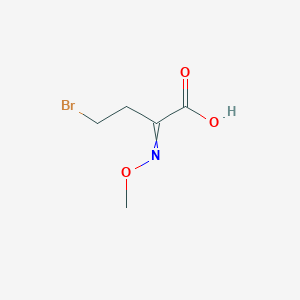
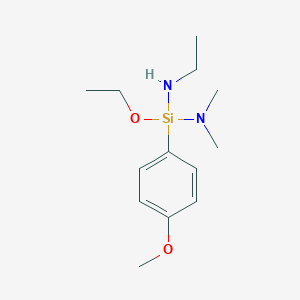
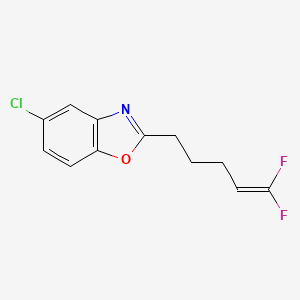
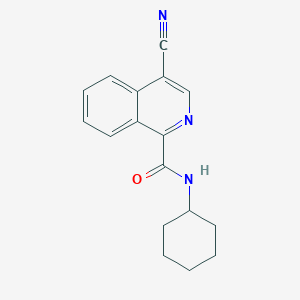
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
